molecular formula C18H16N2O4 B5714785 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-phenylacrylamide

2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-phenylacrylamide

Cat. No. B5714785
M. Wt: 324.3 g/mol
InChI Key: VLGAZDVAMFTMNC-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-phenylacrylamide (CDDP) is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have potential applications in the fields of medicine, biology, and chemistry.

Scientific Research Applications

Antibacterial Activities

2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-phenylacrylamide derivatives have been studied for their potential antibacterial activities. El‐Ziaty and Shiba (2007) explored derivatives of 2-propenoylamide and found that they can be transformed into novel heterocyclic derivatives, potentially offering antibacterial properties (El‐Ziaty & Shiba, 2007).

Drug-likeness and Bioactivity Prediction

The structure of this compound has been linked to potential therapeutic activities. Madhavi and Lakshmi Bhavani (2021) conducted a study aiming at the design and synthesis of new compounds containing this structure for predicting drug-likeness properties and bioactivity, particularly as nuclear receptor ligands (Madhavi & Lakshmi Bhavani, 2021).

Photoluminescent Material Development

Ekinci et al. (2000) investigated the electrooxidation of compounds similar to this compound, revealing their potential in developing new classes of photoluminescent materials (Ekinci et al., 2000).

Synthesis of Antitumor Agents

Romagnoli et al. (2014) designed a novel series of agents based on a scaffold similar to this compound, aiming to find compounds with strong antiproliferative activity against various cancer cell lines (Romagnoli et al., 2014).

Corrosion Inhibition in Metal Surfaces

Abu-Rayyan et al. (2022) explored the potential of acrylamide derivatives, including structures similar to this compound, as corrosion inhibitors on copper surfaces in nitric acid solutions, highlighting their efficacy and potential industrial applications (Abu-Rayyan et al., 2022).

properties

IUPAC Name

(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-23-15-9-12(10-16(24-2)17(15)21)8-13(11-19)18(22)20-14-6-4-3-5-7-14/h3-10,21H,1-2H3,(H,20,22)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGAZDVAMFTMNC-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=C(C#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C(/C#N)\C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-phenylacrylamide
Reactant of Route 2
2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-phenylacrylamide

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